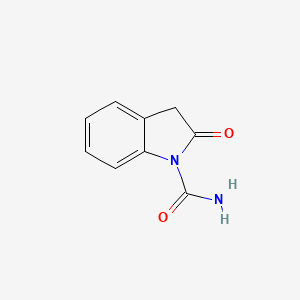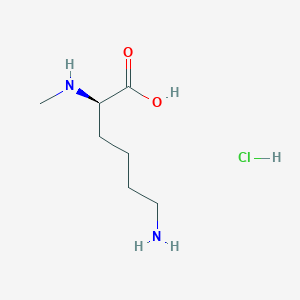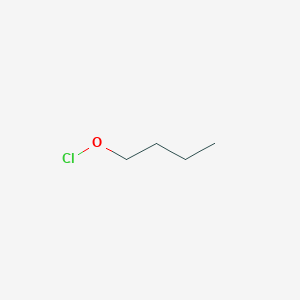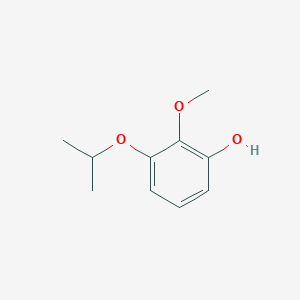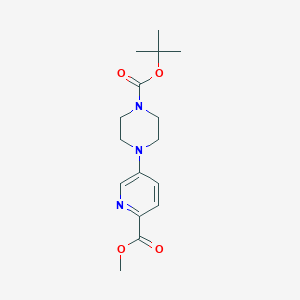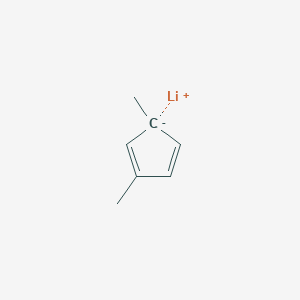![molecular formula C4H7Cl3Si B8608798 [(2Z)-but-2-en-1-yl]trichlorosilane](/img/structure/B8608798.png)
[(2Z)-but-2-en-1-yl]trichlorosilane
Vue d'ensemble
Description
Cis-2-Butenyltrichlorosilane: is an organosilicon compound with the molecular formula C4H7Cl3Si. It is characterized by the presence of a trichlorosilane group attached to a cis-2-butenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cis-2-Butenyltrichlorosilane can be synthesized through the hydrosilylation of cis-2-butene with trichlorosilane. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to proceed efficiently. The reaction conditions often involve moderate temperatures and pressures to ensure high yields and selectivity .
Industrial Production Methods: In an industrial setting, the production of cis-2-butenyltrichlorosilane involves the continuous flow of reactants through a reactor containing the catalyst. The process is optimized to maximize the conversion of cis-2-butene and minimize the formation of by-products. The product is then purified through distillation or other separation techniques to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Cis-2-Butenyltrichlorosilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the trichlorosilane group to a silane or silanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes and silanols.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Cis-2-Butenyltrichlorosilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic transformations.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives
Mécanisme D'action
The mechanism of action of cis-2-butenyltrichlorosilane involves its ability to form stable bonds with various substrates through the trichlorosilane group. This group can undergo hydrolysis to form silanols, which can further react to form siloxane linkages. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparaison Avec Des Composés Similaires
- Vinyltrichlorosilane
- Allyltrichlorosilane
- (cis-2-Butenyl)methyldichlorosilane
Comparison: Cis-2-Butenyltrichlorosilane is unique due to its cis-2-butenyl moiety, which imparts distinct reactivity compared to its trans isomer or other alkenyltrichlorosilanes. This unique structure allows for specific applications in organic synthesis and materials science that are not achievable with other similar compounds .
Propriétés
Formule moléculaire |
C4H7Cl3Si |
|---|---|
Poids moléculaire |
189.54 g/mol |
Nom IUPAC |
[(Z)-but-2-enyl]-trichlorosilane |
InChI |
InChI=1S/C4H7Cl3Si/c1-2-3-4-8(5,6)7/h2-3H,4H2,1H3/b3-2- |
Clé InChI |
ZJDOJJKRTWHPOY-IHWYPQMZSA-N |
SMILES isomérique |
C/C=C\C[Si](Cl)(Cl)Cl |
SMILES canonique |
CC=CC[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(4-Chlorophenylamino)methyl]benzoic acid](/img/structure/B8608729.png)
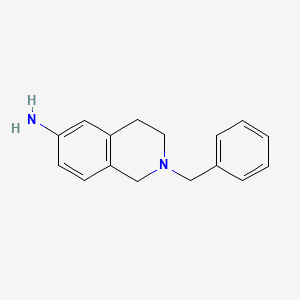
![Ethyl 2-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxylate](/img/structure/B8608739.png)
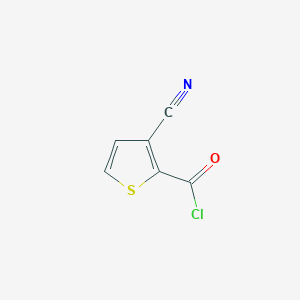
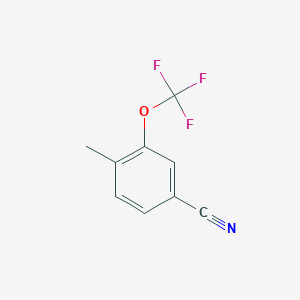
methyl]benzoyl chloride](/img/structure/B8608760.png)
